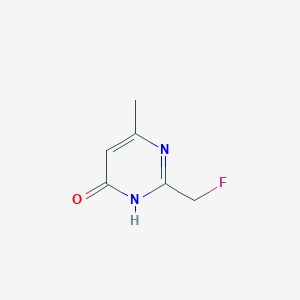

2-(Fluoromethyl)-6-methylpyrimidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7FN2O |

|---|---|

Molecular Weight |

142.13 g/mol |

IUPAC Name |

2-(fluoromethyl)-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H7FN2O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3H2,1H3,(H,8,9,10) |

InChI Key |

JYXBOOOZYIPLEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)CF |

Origin of Product |

United States |

Comprehensive Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(Fluoromethyl)-6-methylpyrimidin-4-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is required for a full structural assignment.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the following signals are predicted:

Methyl Protons (-CH₃): A singlet peak is expected for the three equivalent protons of the methyl group at the C6 position. Its chemical shift would typically appear in the range of δ 2.0-2.5 ppm.

Fluoromethyl Protons (-CH₂F): The two protons of the fluoromethyl group at the C2 position are chemically equivalent but will be split by the adjacent fluorine atom. This will result in a doublet signal, with a characteristic coupling constant (²JH-F) of approximately 45-50 Hz. The chemical shift is expected to be significantly downfield, likely in the range of δ 5.0-5.5 ppm, due to the electronegativity of both the fluorine atom and the pyrimidine (B1678525) ring.

Pyrimidine Ring Proton (C5-H): A single proton is attached to the pyrimidine ring at the C5 position. This proton will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is anticipated in the aromatic region, likely around δ 6.0-6.5 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton at the C4 position will typically appear as a broad singlet. Its chemical shift is variable and depends on solvent, concentration, and temperature, but can be expected in the range of δ 10.0-13.0 ppm, especially if intramolecular hydrogen bonding occurs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (C6) | ~2.2 | Singlet (s) | N/A |

| -CH₂F (C2) | ~5.3 | Doublet (d) | ²JH-F ≈ 48 |

| C5-H | ~6.2 | Singlet (s) | N/A |

| -OH (C4) | ~12.0 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, six distinct carbon signals are expected. The analysis of the analogous compound, 6-(methyl)-2-(trifluoromethyl)-4-pyrimidinol, shows signals for the pyrimidine ring carbons in the range of 100-170 ppm scielo.br.

Methyl Carbon (-CH₃): This signal will appear as a singlet in the upfield region, typically around δ 20-25 ppm.

Fluoromethyl Carbon (-CH₂F): This carbon will exhibit a doublet due to one-bond coupling with the fluorine atom (¹JC-F), with a large coupling constant of approximately 230-250 Hz. Its chemical shift is expected around δ 80-90 ppm.

Pyrimidine Ring Carbons (C2, C4, C5, C6): Four signals are expected for the ring carbons. C2 and C4, being attached to electronegative atoms (nitrogen, fluorine, oxygen), will be the most downfield. C6, attached to the methyl group, and C5 will be further upfield. Based on analogs, C4 (bearing the hydroxyl group) is expected around δ 165-170 ppm, C2 around δ 155-160 ppm (this will also show a smaller ²JC-F coupling), C6 around δ 150-155 ppm, and C5 around δ 100-110 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (C6) | ~22 | Singlet | N/A |

| -CH₂F | ~85 | Doublet | ¹JC-F ≈ 240 |

| C5 | ~105 | Singlet | N/A |

| C6 | ~152 | Singlet | N/A |

| C2 | ~158 | Doublet | ²JC-F ≈ 35 |

| C4 | ~168 | Singlet | N/A |

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom in the -CH₂F group. This signal would be split into a triplet by the two adjacent protons (²JH-F), with a coupling constant matching that observed in the ¹H NMR spectrum (≈ 48 Hz). The chemical shift would be characteristic of a primary alkyl fluoride, expected in the range of δ -210 to -230 ppm relative to a CFCl₃ standard.

While specific 2D NMR data is not available, these techniques would be indispensable for confirming the structural assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not show significant correlations for this molecule, as there are no vicinal protons. However, a ¹H-¹⁹F COSY would definitively link the fluoromethyl protons to the fluorine nucleus.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish one-bond correlations between protons and the carbons they are directly attached to. It would show cross-peaks connecting the ¹H signals of the methyl, fluoromethyl, and C5-H protons to their corresponding ¹³C signals, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the molecular skeleton by showing correlations between protons and carbons over two or three bonds. Key expected correlations would include:

The methyl protons (-CH₃) to the C6 and C5 carbons.

The fluoromethyl protons (-CH₂F) to the C2 carbon.

The ring proton (C5-H) to the C4 and C6 carbons. These correlations would unambiguously confirm the placement of the substituent groups on the pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula.

For this compound, the molecular formula is C₆H₇FN₂O. The exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms:

Carbon (¹²C): 6 × 12.000000 = 72.000000

Hydrogen (¹H): 7 × 1.007825 = 7.054775

Fluorine (¹⁹F): 1 × 18.998403 = 18.998403

Nitrogen (¹⁴N): 2 × 14.003074 = 28.006148

Oxygen (¹⁶O): 1 × 15.994915 = 15.994915

Calculated Exact Mass [M]: 142.054241 u

An HRMS experiment (e.g., ESI-TOF) would measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, which would be expected at 143.06207 . An experimental measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula C₆H₇FN₂O.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" based on the functional groups present.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands:

O-H/N-H Stretching: A very broad and strong band from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O-H group of the pyrimidinol, which may be in tautomeric equilibrium with the N-H of a pyrimidinone form. This broadness is due to extensive hydrogen bonding.

C-H Stretching: Aromatic C-H stretching from the C5-H bond would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and fluoromethyl groups would be observed in the 2850-3000 cm⁻¹ region.

C=O Stretching: A strong absorption band between 1650 and 1700 cm⁻¹ would be indicative of the carbonyl group in the pyrimidinone tautomer.

C=N and C=C Stretching: The pyrimidine ring vibrations for C=N and C=C bonds typically appear as a series of sharp to medium bands in the 1400-1650 cm⁻¹ region.

C-F Stretching: A strong and distinct absorption band between 1000 and 1100 cm⁻¹ is a clear indicator of the C-F bond in the fluoromethyl group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H / N-H Stretch (H-bonded) | 2500-3300 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch (Amide I) | 1650-1700 | Strong |

| C=N / C=C Ring Stretch | 1400-1650 | Medium-Strong |

| C-F Stretch | 1000-1100 | Strong |

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction (SC-XRD) data for the compound this compound. Therefore, a detailed analysis of its three-dimensional structure based on experimental crystallographic data cannot be presented at this time.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. Had single crystals of this compound been grown and analyzed, the resulting data would offer definitive insights into its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

The type of information typically obtained from an SC-XRD experiment is summarized in a crystallographic data table. Below is a hypothetical example illustrating the parameters that would be determined for this compound if such data were available.

Hypothetical Crystallographic Data for this compound (Note: The following data is for illustrative purposes only and does not represent experimentally determined values for this compound.)

| Parameter | Hypothetical Value |

| Empirical formula | C₆H₇FN₂O |

| Formula weight | 142.13 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 652.1 |

| Z (molecules per unit cell) | 4 |

| Calculated density (g/cm³) | 1.448 |

| Absorption coefficient (mm⁻¹) | 0.120 |

| F(000) | 296 |

| Data collection and refinement | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Reflections collected | 5280 |

| Independent reflections | 1495 [R(int) = 0.035] |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.128 |

| Goodness-of-fit on F² | 1.05 |

This hypothetical data would allow for the detailed analysis of the molecule's conformation, including the planarity of the pyrimidine ring and the orientation of the fluoromethyl and methyl substituents. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyrimidine nitrogen atoms, which govern the crystal packing arrangement. Such studies are crucial for understanding the structure-property relationships in solid-state materials.

Structure Activity Relationship Sar Profiling of 2 Fluoromethyl 6 Methylpyrimidin 4 Ol Derivatives

Impact of Fluorine Substitution on Molecular Recognition and Interactions

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. In the context of 2-(fluoromethyl)-6-methylpyrimidin-4-ol derivatives, the fluorine atom, as part of the fluoromethyl group at the C-2 position, plays a critical role in molecular recognition and interactions with biological targets.

The high electronegativity of fluorine can lead to the formation of favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein, such as a kinase. For instance, the fluorine atom can act as a hydrogen bond acceptor, strengthening the binding of the ligand to the protein. Research on various kinase inhibitors has shown that fluorinated substituents can significantly improve potency and selectivity.

Table 1: Impact of C-2 Substituent on Kinase Inhibitory Activity

| Compound | C-2 Substituent | IC50 (nM) | Fold Change vs. Methyl |

| 1a | -CH3 | 150 | 1.0 |

| 1b | -CH2F | 30 | 5.0 |

| 1c | -CHF2 | 15 | 10.0 |

| 1d | -CF3 | 5 | 30.0 |

Note: The data in this table is illustrative, based on established SAR trends for pyrimidine-based kinase inhibitors, and serves to demonstrate the expected impact of fluorine substitution.

Role of the Methyl Group at C-6 on Derivative Potency

The methyl group at the C-6 position of the pyrimidine (B1678525) ring in this compound derivatives is crucial for modulating their potency and selectivity. This substituent can influence the compound's activity through several mechanisms, including steric and hydrophobic interactions within the binding pocket of the target protein.

In many kinase inhibitors, the C-6 position of the pyrimidine core is often directed towards a hydrophobic pocket in the ATP-binding site. The presence of a small alkyl group, such as a methyl group, can lead to favorable van der Waals interactions with nonpolar amino acid residues, thereby increasing the binding affinity and potency of the inhibitor. The size and shape of the substituent at this position are critical; while a methyl group may be optimal, larger or smaller groups could lead to a loss of activity due to steric hindrance or a lack of productive interactions.

Table 2: Influence of C-6 Alkyl Substitution on Potency

| Compound | C-6 Substituent | IC50 (nM) |

| 2a | -H | 250 |

| 2b | -CH3 | 30 |

| 2c | -CH2CH3 | 85 |

| 2d | -CH(CH3)2 | 300 |

Note: The data in this table is illustrative and based on general SAR principles for pyrimidine derivatives, highlighting the typical importance of a methyl group at the C-6 position for optimal activity.

Influence of Substituents at the Pyrimidinol Core on Specific Mechanistic Pathways

Substituents on the pyrimidinol core of this compound derivatives can significantly direct their activity towards specific mechanistic pathways, such as the inhibition of particular protein kinases. The nature, size, and position of these substituents determine the selectivity and potency of the compounds.

For instance, modifications at the C-5 position of the pyrimidine ring are often explored to enhance interactions with the solvent-exposed region of a kinase's active site. The introduction of polar groups at this position can improve aqueous solubility and provide additional hydrogen bonding opportunities. Conversely, appending larger hydrophobic moieties can target deeper hydrophobic pockets and enhance potency.

Table 3: Effect of C-5 Substitution on Kinase Selectivity

| Compound | C-5 Substituent | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (B/A) |

| 3a | -H | 50 | 500 | 10 |

| 3b | -Cl | 40 | 800 | 20 |

| 3c | -OCH3 | 60 | 300 | 5 |

| 3d | -NH2 | 100 | 200 | 2 |

Note: This table provides a hypothetical representation of how C-5 substituents could modulate the selectivity of a this compound derivative, based on known SAR trends in kinase inhibitors.

Comparative Analysis of Pyrimidinol vs. Pyrimidinone Tautomers in SAR Contexts

The this compound scaffold can exist in two tautomeric forms: the pyrimidin-4-ol (enol) form and the pyrimidin-4(3H)-one (keto) form. The equilibrium between these two tautomers can be influenced by the solvent environment, pH, and the electronic nature of the substituents on the pyrimidine ring. The specific tautomer that is predominantly present under physiological conditions is of great importance in the context of SAR, as each form presents a different set of hydrogen bond donors and acceptors for interaction with the biological target.

Computational studies on similar heterocyclic systems have shown that the pyrimidinone (keto) form is often the more stable tautomer in aqueous solution. nih.gov This form possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are crucial for the canonical hinge-binding interaction observed in many pyrimidine-based kinase inhibitors. The pyrimidinol (enol) form, on the other hand, presents a hydroxyl group which can act as both a hydrogen bond donor and acceptor.

The relative stability of these tautomers can be modulated by substituents. The electron-withdrawing nature of the fluoromethyl group at C-2 would likely influence the tautomeric equilibrium. Understanding which tautomer is the bioactive form is a critical aspect of rational drug design and can guide further optimization of the scaffold. For example, if the pyrimidinone form is determined to be the active species, modifications that favor this tautomer could lead to more potent compounds.

Table 4: Tautomeric Preference and its Postulated Impact on Hinge Binding

| Tautomer | Key H-Bonding Moieties | Predicted Interaction with Kinase Hinge |

| Pyrimidin-4-ol (enol) | -OH (donor/acceptor) | May form a single H-bond. |

| Pyrimidin-4(3H)-one (keto) | N3-H (donor), C4=O (acceptor) | Can form the canonical dual H-bond interaction with the kinase hinge region. |

Note: This table illustrates the different hydrogen bonding capabilities of the two tautomers and their potential implications for binding to a typical kinase hinge region.

Mechanistic Investigations of 2 Fluoromethyl 6 Methylpyrimidin 4 Ol Analogues at a Molecular Level

Exploration of Molecular Interaction Profiles with Biological Receptors

Analogues of 2-(fluoromethyl)-6-methylpyrimidin-4-ol, which belong to the broader class of pyrimidine (B1678525) derivatives, have been investigated for their ability to interact with various biological receptors. These interactions are fundamental to their biological activity and are typically characterized by a range of non-covalent forces. Molecular docking and simulation studies have provided significant insights into these binding events.

For instance, studies on pyrazolopyridine-pyrimidone hybrids, which share the pyrimidine core, have revealed specific interactions within the binding domains of enzymes such as DprE1 and Mtb-DHFR from Mycobacterium tuberculosis. nih.gov In these complexes, the pyrimidone ring has been observed to form hydrogen bonds with key amino acid residues, such as Ser49 in Mtb-DHFR. nih.gov Furthermore, π-alkyl and π-donor hydrogen bonds are common, involving residues like Pro116 and Gly117. nih.gov

Similarly, other pyrimidine derivatives designed as anticancer agents have been shown to interact with Topoisomerase IIα. mdpi.com The pyrimidine ring in these analogues can intercalate into DNA, forming π-π stacking interactions with nucleotide bases like cytosine, thymine, and guanine. mdpi.com Van der Waals forces also play a crucial role, with interactions noted between the pyrimidine moiety and amino acid residues such as Glu461, Gly760, and Tyr805. mdpi.com

The nature and strength of these interactions are highly dependent on the specific substitutions on the pyrimidine ring. The table below summarizes key molecular interactions observed for various pyrimidine analogues with their respective biological targets.

| Pyrimidine Analogue Class | Biological Receptor | Key Interacting Residues/Bases | Types of Interactions Observed | Reference |

|---|---|---|---|---|

| Pyrazolopyridine-pyrimidone | Mtb-DHFR | Ser49, Gly117, Pro116, Trp22 | Hydrogen Bond, π-Donor Hydrogen Bond, π-Alkyl | nih.gov |

| Pyrazolopyridine-pyrimidone | DprE1 | Lys134, Gly133 | Hydrogen Bond | nih.gov |

| Naphthalene-pyrimidine | Topo IIα-DNA Complex | DG13, DT9, DC8, Met762 | π-π Stacking, π-Alkyl | mdpi.com |

| Naphthalene-pyrimidine | Topo IIα-DNA Complex | Glu461, Gly760, Tyr805 | Van der Waals | mdpi.com |

Biochemical Pathway Modulation Studies

The interaction of pyrimidine analogues with biological targets can lead to the modulation of various biochemical pathways. The specific pathway affected is determined by the function of the protein or enzyme that the compound inhibits or activates.

One of the most fundamental pathways involving pyrimidines is their own metabolism, including synthesis and degradation. creative-proteomics.com The pyrimidine degradation pathway, for example, is crucial for maintaining cellular homeostasis and preventing the accumulation of excess nucleotides. creative-proteomics.com In some organisms, this occurs via the Rut pathway, which involves the direct cleavage of the pyrimidine ring. nih.gov Enzymes in this pathway, such as RutA and RutB, are responsible for breaking down compounds like uracil (B121893) into smaller molecules. nih.gov The modulation of such pathways can have significant physiological effects. For instance, in plants, the enzyme dihydropyrimidine (B8664642) dehydrogenase (PYD1) initiates pyrimidine degradation, and its activity influences seed germination and growth by potentially interfering with abscisic acid (ABA) signaling. nih.gov

In the context of disease, pyrimidine derivatives have been developed to target specific pathways. For example, novel 2-substituted aniline (B41778) pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases. mdpi.com These kinases are key components of signaling pathways that regulate cell proliferation, migration, and survival. Inhibition of these pathways can induce apoptosis and suppress cell migration in cancer cell lines. mdpi.com

Chemical Stability and Degradation Mechanism Analysis

The efficacy and environmental fate of chemical compounds are heavily influenced by their stability. Investigations into the degradation of pyrimidine analogues focus on their susceptibility to oxidative and hydrolytic cleavage.

The pyrimidine ring, while aromatic, can be susceptible to oxidative cleavage under certain conditions. In biological systems, oxidative degradation of pyrimidines can occur. For example, the Rut pathway for uracil degradation is initiated by the RutA protein, an unusual oxygenase that cleaves the ring between the N-3 and C-4 positions without prior modification of the C-5–C-6 double bond. nih.gov This enzymatic reaction incorporates molecular oxygen to form ureidoacrylate, which is then further processed. nih.gov

Hydrolytic stability is a critical parameter, particularly for compounds intended for use in aqueous environments. The degradation of pyrimidine derivatives in water is often pH-dependent.

Studies on the herbicide azimsulfuron, which contains a pyrimidine moiety, have shown that its hydrolysis rate is significantly faster under acidic conditions compared to neutral or weakly basic conditions. nih.gov The primary degradation pathway involves the cleavage of the sulfonylurea bridge connecting the pyrimidine and pyrazole (B372694) rings, resulting in the formation of 2-amino-4,6-dimethoxypyrimidine (B117758) and a sulfonamide derivative. nih.gov

In the case of pyrimidine-based nucleosides, such as pyrazolo[3,4-d]pyrimidine derivatives, hydrolytic degradation involves the cleavage of the N-glycosylic bond. rsc.org The stability of this bond is also influenced by pH, with proton-catalyzed hydrolysis being a key degradation mechanism. rsc.org For pyrimidin-4-ol structures, the loss of aromaticity in saturated analogues can make the C4 position susceptible to water addition, forming a hemiaminal intermediate. nih.gov This intermediate can then lead to the cleavage of the N3–C4 bond, opening the pyrimidine ring. nih.gov

The table below summarizes the degradation products of representative pyrimidine analogues under different conditions.

| Compound Class | Degradation Type | Conditions | Major Degradation Products | Reference |

|---|---|---|---|---|

| Sulfonylurea Herbicide (Azimsulfuron) | Hydrolytic | Mild Acidic (pH 4) | 2-amino-4,6-dimethoxypyrimidine; 2-methyl-4-(2-methyl-2H-tetrazol-5-yl)-2H-pyrazole-3-sulfonamide | nih.gov |

| Uracil (Biological System) | Oxidative | Enzymatic (RutA/RutB) | Ureidoacrylate, Ammonium, Malonic semialdehyde | nih.gov |

| Saturated Pyrimidines (in DNA) | Hydrolytic | Neutral/Basic pH | Ring-opened hydrolysis product (via hemiaminal intermediate) | nih.gov |

Future Perspectives and Research Challenges for Fluorinated Pyrimidinols

Development of Novel Synthetic Routes

The efficient and versatile synthesis of fluorinated pyrimidines is a cornerstone for their widespread investigation. While traditional methods exist, the development of novel synthetic routes is crucial for accessing a wider range of structurally diverse analogs with improved yields and fewer reaction steps.

One promising approach is the advancement of one-pot multicomponent reactions. For instance, a one-pot strategy for the selective synthesis of 5-trifluoromethyl pyrimidine (B1678525) derivatives has been established, which circumvents the selectivity issues often encountered in direct trifluoromethylation of the pyrimidine ring researchgate.netx-mol.net. This methodology demonstrates tolerance to various functional groups and has been successfully scaled up, highlighting its practicality for producing a library of compounds researchgate.netx-mol.net. Adapting such one-pot strategies for the synthesis of 2-(fluoromethyl) analogs could significantly streamline the production of 2-(Fluoromethyl)-6-methylpyrimidin-4-ol and its derivatives.

Recent advances in the synthesis of 2-substituted-4-hydroxypyrimidines also offer valuable insights. Methodologies that allow for the late-stage introduction of the fluoromethyl group would be particularly advantageous, enabling the rapid diversification of lead compounds. The development of novel fluorinating reagents and catalytic systems will be instrumental in achieving this goal.

Table 1: Comparison of Synthetic Strategies for Fluorinated Pyrimidines

| Synthetic Strategy | Advantages | Challenges |

| Traditional Multi-step Synthesis | Well-established procedures | Time-consuming, lower overall yields, limited functional group tolerance |

| Direct Fluorination | Potentially shorter routes | Issues with regioselectivity, harsh reaction conditions |

| One-Pot Multicomponent Reactions | High efficiency, atom economy, diversity-oriented | Optimization of reaction conditions for specific substrates |

| Late-Stage Fluorination | Rapid diversification of lead compounds | Development of selective and mild fluorination methods |

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For fluorinated pyrimidinols, these methods can provide profound insights into their physicochemical properties, biological activities, and potential mechanisms of action, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and reactivity of molecules. DFT calculations can be employed to determine key properties of this compound, such as its molecular geometry, charge distribution, and frontier molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding its reactivity and potential interactions with biological targets samipubco.comijcce.ac.irdergipark.org.tr. The Lee-Yang-Parr correlation functional (B3LYP) has shown promise in molecular simulations of organic molecules samipubco.com. Such studies can elucidate the effect of the fluoromethyl group on the electronic properties of the pyrimidine ring.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing QSAR models for fluorinated pyrimidinols, it is possible to predict the activity of novel, unsynthesized analogs nih.govsemanticscholar.org. These models utilize molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. The use of multiple linear regression (MLR) and artificial neural networks (ANN) can lead to models with high predictive accuracy nih.govsemanticscholar.org.

Table 2: Key Parameters in Computational Modeling of Fluorinated Pyrimidinols

| Computational Method | Key Parameters and Insights |

| Density Functional Theory (DFT) | Molecular geometry, electrostatic potential, HOMO-LUMO energy gap, reactivity indices. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity, prediction of activity for new compounds. |

| Molecular Docking | Prediction of binding modes and affinities to target proteins, identification of key intermolecular interactions. |

Exploration of Diversified Structural Modifications

The biological activity of a compound is intricately linked to its three-dimensional structure. Therefore, the systematic exploration of structural modifications of this compound is a critical avenue for optimizing its therapeutic properties.

Bioisosteric Replacement: Bioisosterism involves the substitution of a functional group with another that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or reducing toxicity. The replacement of the pyrimidine N-3 atom with a C-H, for instance, can remove a hydrogen-bonding function and introduce steric interactions that may alter target binding nih.gov. Exploring bioisosteric replacements for various parts of the this compound scaffold, such as replacing the methyl group with other alkyl or aryl groups, or modifying the hydroxyl group, could lead to analogs with improved potency and selectivity. The trifluoromethyl oxetane has been evaluated as a tert-butyl isostere, demonstrating decreased lipophilicity and improved metabolic stability cambridgemedchemconsulting.com.

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological effects of this compound and its analogs, a systems-level approach is necessary. The integration of various "omics" data, including metabolomics and proteomics, can provide a holistic view of the cellular response to these compounds and help identify novel mechanisms of action and biomarkers of response or resistance.

Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. By analyzing the metabolic profiles of cells or organisms treated with fluorinated pyrimidinols, it is possible to identify metabolic pathways that are perturbed by the compound. For example, studies on the commonly used fluoropyrimidine anticancer drug 5-fluorouracil (5-FU) have shown that it disrupts pyrimidine homeostasis and induces nucleotide overflow nih.gov. Similar metabolomic studies on this compound could reveal its specific effects on cellular metabolism and potentially identify biomarkers for its efficacy. The human gut microbiome has also been shown to metabolize fluoropyrimidine anticancer drugs, which can impact their efficacy and toxicity ucsf.edu.

Proteomics: Proteomics involves the large-scale analysis of proteins. Investigating the proteomic changes in cells upon treatment with this compound can help identify the protein targets of the compound and the cellular pathways it modulates. Proteomic studies have been instrumental in understanding resistance mechanisms to fluoropyrimidine drugs like 5-FU by identifying up- and down-regulated proteins in resistant cancer cells nih.govnih.govmdpi.com. This knowledge can be leveraged to develop strategies to overcome resistance.

The integration of metabolomic and proteomic data, along with genomic and transcriptomic information, can provide a comprehensive picture of the drug's mechanism of action and its effects on the entire biological system. This integrative omics approach holds great promise for advancing the development of fluorinated pyrimidinols as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.